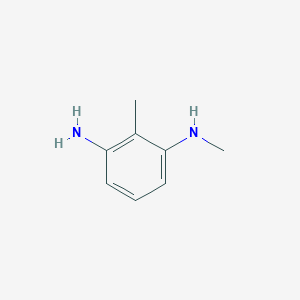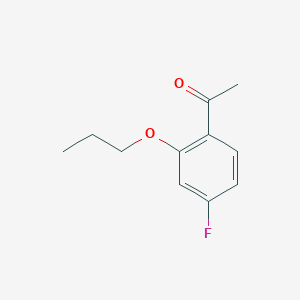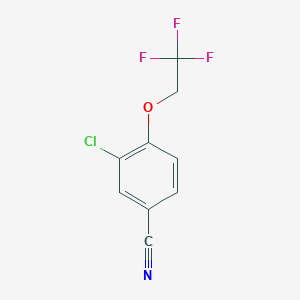
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of a piperazine ring substituted with a tetrahydrofuran group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent, such as tetrahydrofuran-2-carbonyl chloride, under basic conditions to form the intermediate 4-(tetrahydrofuran-2-yl)piperazine.
-
Coupling with Aniline: : The intermediate is then coupled with aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that can be recycled may be employed to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline can undergo oxidation reactions, particularly at the aniline moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which may target the carbonyl group in the tetrahydrofuran ring, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the aniline ring. Halogenation, nitration, and sulfonation are typical reactions, with reagents such as bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Applications De Recherche Scientifique
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
-
Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of receptors in the nervous system. Additionally, the tetrahydrofuran group may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but with a methyl group instead of the tetrahydrofuran ring.
4-(4-Benzyl-1-piperazinyl)aniline: Contains a benzyl group, offering different chemical properties and biological activities.
4-(4-Ethyl-1-piperazinyl)aniline: Features an ethyl group, which may affect its solubility and reactivity.
Uniqueness
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications in research and industry.
Propriétés
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMTZHTTYBECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B7877770.png)






![N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)



